molecular formula C18H19N3O3 B2950049 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034511-48-1

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2950049
CAS RN: 2034511-48-1
M. Wt: 325.368
InChI Key: VTPUPSQEOVATBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as FEPA, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. FEPA is a pyrazole-based compound that has been synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a role in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the regulation of inflammation and immune response. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of cancer growth and progression. Additionally, this compound has been shown to scavenge free radicals, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has several advantages for lab experiments. This compound is easy to synthesize and has a high yield. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties, which make it a promising compound for further research. However, this compound also has some limitations for lab experiments. This compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood. Additionally, this compound has not been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for the research on N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide. The first direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action will help in the development of more specific and effective drugs. The second direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help in the development of dosage and administration guidelines for this compound. The third direction is to test the safety and efficacy of this compound in clinical trials. This will help in the development of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Finally, the fourth direction is to develop this compound analogs that have improved pharmacokinetics and pharmacodynamics. This will help in the development of more potent and specific drugs.

Synthesis Methods

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of o-tolyloxyacetic acid with 4-(furan-2-yl)-1H-pyrazole-1-amine in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction mixture is then heated at 80°C for 6 hours to obtain the desired product. The yield of the synthesis is around 70%.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been tested in vitro and in vivo for its anti-inflammatory activity and has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been tested for its anti-cancer activity and has been found to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-oxidant properties and can scavenge free radicals.

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14-5-2-3-6-16(14)24-13-18(22)19-8-9-21-12-15(11-20-21)17-7-4-10-23-17/h2-7,10-12H,8-9,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPUPSQEOVATBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.